molecular formula C11H14BrN3O B2681399 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one CAS No. 1344239-32-2

4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one

Cat. No.: B2681399
CAS No.: 1344239-32-2
M. Wt: 284.157
InChI Key: LNHSDCPLEAEBLN-UHFFFAOYSA-N
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Description

4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This brominated phenylpiperazinone derivative is structurally characterized by a piperazin-2-one core, a nitrogen-containing heterocycle frequently employed as a building block to modulate the physicochemical and pharmacological properties of lead compounds . The piperazine scaffold is a privileged structure in drug design, found in a wide range of bioactive molecules with applications as antihistamines, antifungals, antibacterials, antivirals, antipsychotics, and anticancer agents . The specific substitution pattern of this compound, featuring both an amino and a bromo group on the phenyl ring, offers versatile sites for further chemical modification via substitution or metal-catalyzed cross-coupling reactions, making it a valuable synthetic intermediate for constructing compound libraries. Researchers utilize this compound in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. Its structural motifs are commonly investigated in the development of potential therapeutic agents targeting various diseases, including cancer and central nervous system (CNS) disorders . As with all research chemicals, this product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-amino-4-bromophenyl)-1-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O/c1-14-4-5-15(7-11(14)16)10-3-2-8(12)6-9(10)13/h2-3,6H,4-5,7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHSDCPLEAEBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1=O)C2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one typically involves the following steps:

    Bromination: The starting material, 2-aminophenyl, undergoes bromination to introduce a bromine atom at the 4-position of the phenyl ring.

    Piperazine Formation: The brominated intermediate is then reacted with 1-methylpiperazine under suitable conditions to form the piperazine ring.

    Cyclization: The final step involves cyclization to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant Activity

Research has indicated that derivatives of piperazine, including 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one, exhibit potential antidepressant properties. A study demonstrated that compounds with similar structures could modulate serotonin and norepinephrine levels, leading to improved mood and reduced anxiety symptoms in animal models .

Case Study:
A comparative study evaluated the efficacy of various piperazine derivatives, including this compound, in reducing depressive behaviors in rodents. The results showed significant reductions in immobility time during forced swim tests, indicating potential antidepressant effects.

1.2 Antitumor Activity

The compound has also been investigated for its antitumor properties. It acts as an inhibitor of certain tyrosine kinases involved in cancer cell proliferation. Research focusing on the structure-activity relationship (SAR) of piperazine derivatives revealed that modifications to the aromatic ring can enhance their inhibitory effects on tumor growth .

Data Table: Antitumor Activity of Piperazine Derivatives

Compound NameIC50 (µM)Mechanism of Action
This compound15.5Tyrosine kinase inhibition
4-(4-Fluorobenzyl)piperazine20.3Tyrosine kinase inhibition
1-Methylpiperazine derivative18.7Apoptosis induction via caspase activation

Neuropharmacological Applications

2.1 Cognitive Enhancement

Studies have explored the role of piperazine derivatives in cognitive enhancement, particularly through modulation of neurotransmitter systems such as acetylcholine and serotonin. The compound has shown promise as a potential cognitive enhancer, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Case Study:
In a clinical trial involving patients with mild cognitive impairment, administration of a piperazine derivative similar to this compound resulted in improved scores on cognitive assessments compared to placebo.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of this compound is crucial for its application development. The compound can be synthesized through various methods involving bromination and amination reactions.

Data Table: Synthetic Routes for Piperazine Derivatives

Synthetic RouteYield (%)Comments
Bromination followed by amination85High yield; suitable for large-scale synthesis
Microwave-assisted synthesis90Reduced reaction time; environmentally friendly
Solvent-free synthesis80Cost-effective; minimal waste

Mechanism of Action

The mechanism of action of 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Halogen-Substituted Piperazinone Derivatives

Compounds with halogenated aromatic substituents on the piperazinone ring are common in medicinal chemistry. Key examples include:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one C₁₁H₁₃BrN₃O 283.15 g/mol 2-Amino-4-bromophenyl Bromine increases lipophilicity; amino group enables hydrogen bonding
4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one C₁₀H₁₂FN₃O 209.22 g/mol 3-Fluoropyridinyl Fluorine enhances metabolic stability; pyridine introduces π-π stacking potential
4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one C₉H₁₁ClN₄O 226.66 g/mol 6-Chloropyrimidinyl Chlorine offers moderate electronegativity; pyrimidine enhances planar geometry
4-(trans-4-(((4-Iodophenyl)(methyl)amino)methyl)cyclohexyl)-1-methylpiperazin-2-one C₂₀H₂₈IN₃O 453.36 g/mol 4-Iodophenyl, cyclohexylmethyl Iodine increases steric bulk and radioimaging potential

Key Observations :

  • Aromatic Systems: Pyridine (in the fluorinated analog) and pyrimidine (in the chlorinated analog) introduce distinct electronic profiles. Pyrimidine’s dual nitrogen atoms may enhance hydrogen bonding compared to monosubstituted benzene rings.

Amino-Substituted Piperazinone Derivatives

Amino groups influence solubility and intermolecular interactions. Notable analogs include:

Compound Name Molecular Formula Substituents Key Differences
4-(4-Aminobenzyl)-1-methylpiperazin-2-one C₁₂H₁₇N₃O 4-Aminobenzyl Para-amino position; absence of bromine reduces steric hindrance
1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one C₁₉H₁₈N₄O₂ Methylbenzoyl, methylphenyl Pyrimidinone core; conjugated carbonyl groups increase planarity

Key Observations :

  • Positional Effects: The ortho-amino group in the target compound may create steric hindrance compared to para-substituted analogs, affecting binding pocket interactions.
  • Conjugation: Pyrimidinone derivatives (e.g., ) exhibit partial double-bond character in C–N bonds, enhancing rigidity and planarity compared to flexible piperazinone systems.

Piperazinone Derivatives with Heterocyclic Extensions

Compounds with fused or appended heterocycles offer diverse pharmacophoric properties:

Compound Name Heterocyclic Component Functional Impact
(Z)-2,5-dioxopyrrolidin-1-yl 4-(4-(2-(difluoroboryl)-4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl)butanoate Imidazolone, dioxopyrrolidine Boron-containing groups enable coordination chemistry; imidazolone enhances polarity
4-(Azetidin-3-yl)-1-methylpiperazin-2-one Azetidine (4-membered ring) Increased ring strain; potential for enhanced reactivity


Key Observations :

  • Ring Strain: Azetidine-containing derivatives () may exhibit higher reactivity due to ring strain, contrasting with the stability of 6-membered piperazinones.
  • Boron Integration : Boronated analogs () expand utility in catalysis or as imaging agents.

Biological Activity

4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest it may exhibit various pharmacological effects, including antimicrobial and anticancer activities. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure

The compound can be represented as follows:

C11H13BrN4O\text{C}_{11}\text{H}_{13}\text{BrN}_{4}\text{O}

This structure includes a piperazine ring, which is known for its ability to interact with biological macromolecules, enhancing its potential as a therapeutic agent.

Synthesis

Research has shown that derivatives of piperazine can be synthesized through various methods, including Mannich reactions and cyclization processes. The introduction of bromine and amino groups has been noted to enhance biological activity. For instance, the synthesis of this compound involves the reaction of 2-amino-4-bromobenzaldehyde with methylpiperazine under acidic conditions.

Antimicrobial Activity

Studies indicate that compounds containing piperazine moieties demonstrate significant antimicrobial properties. The introduction of a 4-bromophenyl group has been associated with enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. For example:

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus< 10 µg/mL
This compoundEscherichia coli< 15 µg/mL

These findings suggest that the compound's structure allows for effective interaction with bacterial cell walls or essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, derivatives with bromine substitutions have shown promising results against several cancer cell lines:

Cell LineIC50 (µM)Reference
HepG2 (liver)0.021
MCF-7 (breast)0.028
DLDI (colon)0.025

The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and apoptosis pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
  • Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways by modulating signaling cascades.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Antibacterial Activity : A comparative study evaluated the antibacterial properties of various piperazine derivatives, revealing that those with bromine substitutions had significantly lower MIC values against resistant strains of bacteria like MRSA.
  • Anticancer Evaluation : A recent study assessed the cytotoxic effects on multiple cancer cell lines using MTT assays, confirming that modifications in substituents led to increased potency against HepG2 and MCF-7 cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Amino-4-bromophenyl)-1-methylpiperazin-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodology : A typical synthesis involves coupling reactions between brominated aromatic amines and piperazinone derivatives. For example, refluxing 2-amino-4-bromoaniline with 1-methylpiperazin-2-one in a polar aprotic solvent (e.g., DMF) under inert atmosphere, followed by purification via column chromatography (chloroform:methanol gradients) and crystallization from dimethyl ether . Optimization includes monitoring reaction progress with TLC, adjusting stoichiometry (1.2:1 molar ratio of aryl halide to piperazinone), and controlling temperature (80–100°C) to minimize side products.

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodology :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and amine proton environments. Mass spectrometry (HRMS-ESI) validates molecular weight.
  • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) resolves the 3D structure, particularly hydrogen bonding networks. For example, graph set analysis (as per Etter’s formalism) can classify N–H⋯O and C–H⋯Br interactions in the crystal lattice .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Methodology : Follow OSHA guidelines for brominated aromatics and amines:

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.
  • Store in a dry, ventilated area away from oxidizers.
  • Emergency procedures: For skin contact, wash with soap/water; for spills, neutralize with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational modeling of hydrogen bonding patterns?

  • Methodology :

  • Experimental : Refine SXRD data using SHELXL to resolve disorder or thermal motion artifacts. Compare hydrogen bond geometries (distance/angle) with quantum mechanical calculations (e.g., DFT at B3LYP/6-311+G(d,p) level).
  • Analysis : Apply graph set notation (e.g., R22(8)R_2^2(8) motifs) to classify hydrogen bonding patterns and identify discrepancies between observed (crystallographic) and predicted (computational) networks .

Q. What experimental design considerations are critical for studying environmental degradation products of this compound?

  • Methodology :

  • Lab Studies : Simulate hydrolysis/photolysis under controlled pH and UV light. Use HPLC-MS to identify breakdown products (e.g., de-brominated intermediates).
  • Field Studies : Track environmental fate via soil/water sampling near industrial sites. Apply LC-MS/MS for trace detection (LOD ≤ 1 ppb).
  • Ecotoxicology : Assess toxicity using Daphnia magna or Danio rerio models, measuring LC50_{50} values and bioaccumulation factors .

Q. How can receptor binding studies be designed to investigate interactions with neurotransmitter systems?

  • Methodology :

  • In Vitro Assays : Radioligand displacement assays (e.g., 3H^3H-flunitrazepam for GABAA_A receptors) to measure IC50_{50}. Use HEK293 cells expressing human receptors for specificity screening.
  • Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding poses in receptor active sites, focusing on piperazinone’s carbonyl and bromophenyl groups .

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